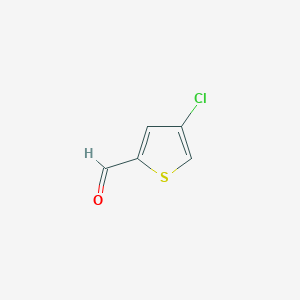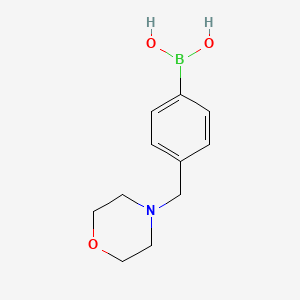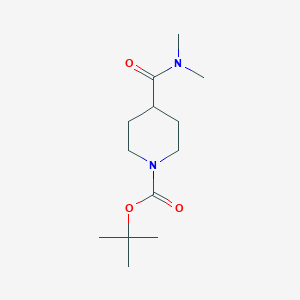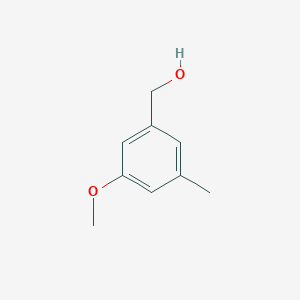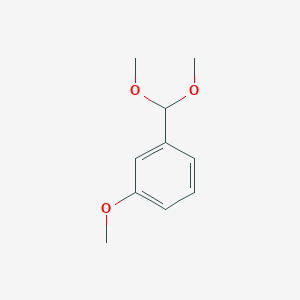
1-(Dimethoxymethyl)-3-methoxybenzene
Vue d'ensemble
Description
1-(Dimethoxymethyl)-3-methoxybenzene is an organic compound with the molecular formula C10H14O3. It is a derivative of benzene, where the benzene ring is substituted with a dimethoxymethyl group at the first position and a methoxy group at the third position. This compound is part of a broader class of aromatic compounds known for their stability and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxymethyl)-3-methoxybenzene typically involves the alkylation of benzene derivatives. One common method is the reaction of benzene with formaldehyde and methanol in the presence of an acid catalyst. This process involves the formation of a dimethoxymethyl group through the reaction of formaldehyde with methanol, followed by its attachment to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or hydrochloric acid are often employed to facilitate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methoxy groups can be converted to hydroxyl groups or further oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy groups to methyl groups or hydrogen atoms.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the benzene ring can be replaced by other substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
- Oxidation can yield compounds like benzene-1,3-dicarboxylic acid.
- Reduction can produce compounds like benzene, 1-(methyl)-3-methoxy-.
- Substitution can result in various halogenated or nitro-substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Dimethoxymethyl)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Dimethoxymethyl)-3-methoxybenzene involves its interaction with various molecular targets. The dimethoxymethyl and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
- Benzene, 1-(dimethoxymethyl)-4-methoxy-
- Benzene, 1-(dimethoxymethyl)-2-methoxy-
- Benzene, 1-(dimethoxymethyl)-3-ethoxy-
Comparison: 1-(Dimethoxymethyl)-3-methoxybenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different physical properties such as boiling point, solubility, and melting point. Additionally, the specific arrangement of substituents can affect its interaction with biological targets, leading to distinct pharmacological profiles.
Propriétés
IUPAC Name |
1-(dimethoxymethyl)-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-11-9-6-4-5-8(7-9)10(12-2)13-3/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTFLDJXILLWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448024 | |
| Record name | Benzene, 1-(dimethoxymethyl)-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59276-28-7 | |
| Record name | Benzene, 1-(dimethoxymethyl)-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
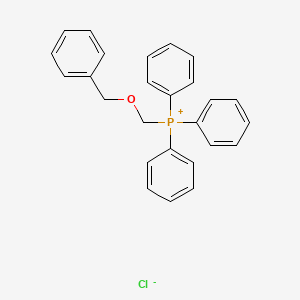
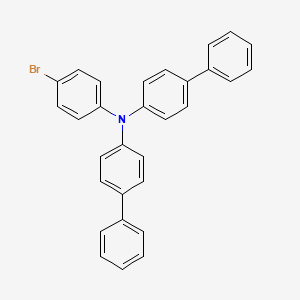
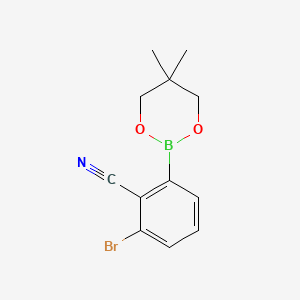

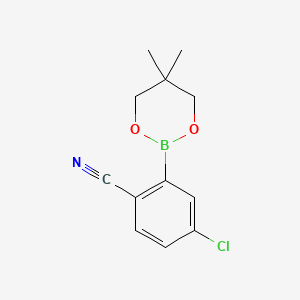
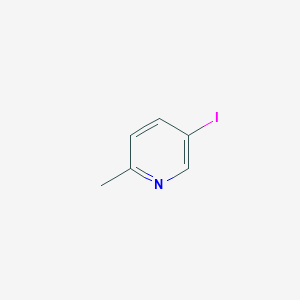
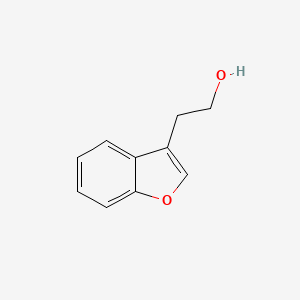
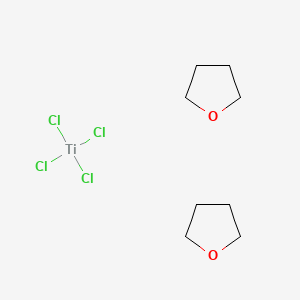
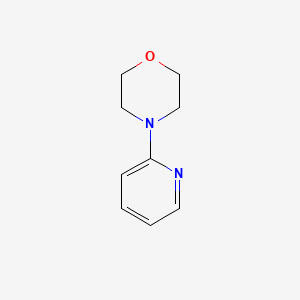
![Imidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1589301.png)
